![molecular formula C11H14N2O4S B2833949 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide CAS No. 951399-50-1](/img/structure/B2833949.png)
1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
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Overview
Description
“1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide” is a chemical compound with the molecular formula C11H14N2O4S . It has a molecular weight of 270.30 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14N2O4S . Unfortunately, the specific structure details such as bond lengths and angles could not be found in the available data.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The compound has a molecular weight of 270.30 . The boiling point and other specific properties could not be found in the available data.Scientific Research Applications
Improved Synthesis Methods
Research by Camps et al. (1984) discusses improved synthesis methods for related compounds, highlighting the use of methanesulfonic acid as a solvent and catalyst in the preparation of indenes, which may suggest potential synthetic applications for compounds like 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide in creating complex organic molecules with enhanced yields (Camps, Coll, Colomina, & Messeguer, 1984).
Microbial Metabolism
Kelly and Murrell (1999) provide insights into the microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur. This research could imply potential environmental and biotechnological applications of related sulfonamide compounds in understanding and leveraging microbial pathways (Kelly & Murrell, 1999).
Antibacterial Activity
A study by Özdemir et al. (2009) on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives and their metal complexes highlights the potential of sulfonamide compounds, like this compound, in developing antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Bio-Renewable Ionic Liquids
Tamaddon and Azadi (2018) discuss the synthesis of nicotinum methane sulfonate, a bio-renewable protic ionic liquid with potential applications in green chemistry. This research suggests that structurally similar compounds like this compound may also find applications in sustainable chemical processes (Tamaddon & Azadi, 2018).
Mechanism of Action
Target of Action
This compound is a versatile chemical with potential applications in pharmaceuticals, agrochemicals, and material science . Its unique combination of a cyano group, a sulfonamide moiety, and two methoxy substituents on the phenyl ring endows it with exceptional reactivity and selectivity .
Mode of Action
Its unique molecular structure suggests that it may interact with its targets through its cyano group, sulfonamide moiety, and methoxy substituents . These functional groups could potentially form various types of chemical bonds with target molecules, altering their structure and function.
Biochemical Pathways
Given its potential applications in pharmaceuticals and agrochemicals, it is plausible that this compound could interact with a variety of biochemical pathways, depending on the specific context of its use .
Result of Action
Given its potential applications in various fields, it is likely that the effects of this compound would vary depending on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions.
properties
IUPAC Name |
1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10-4-3-9(7-11(10)17-2)8-13-18(14,15)6-5-12/h3-4,7,13H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQTMJHDPXALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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